

# Application Notes and Protocols for MAX-40279

## In Vitro Cell-Based Assays

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### Compound of Interest

Compound Name: MAX-40279

Cat. No.: B10815442

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## Introduction

**MAX-40279** is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).<sup>[1][2][3][4][5]</sup> These receptor tyrosine kinases are crucial regulators of cell proliferation, survival, and differentiation. Mutations leading to the constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. The FGFR signaling pathway has been implicated in conferring resistance to FLT3 inhibitors. By simultaneously targeting both FLT3 and FGFR, **MAX-40279** presents a promising therapeutic strategy to overcome drug resistance and improve outcomes for AML patients. Preclinical studies have demonstrated that **MAX-40279** effectively inhibits wild-type and mutant forms of FLT3, including the D835Y mutation known to confer resistance to other FLT3 inhibitors.

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the activity of **MAX-40279** in relevant cancer cell lines.

## Data Presentation

While preclinical studies have established the potent activity of **MAX-40279** in enzymatic and cellular assays, specific IC<sub>50</sub> values from these assays are not publicly available in the reviewed literature. Researchers should perform the described assays to determine the IC<sub>50</sub>

values for their specific experimental conditions and cell lines. The tables below are structured to organize such empirically determined data.

Table 1: Enzymatic Inhibition of FLT3 and FGFR Kinases by **MAX-40279**

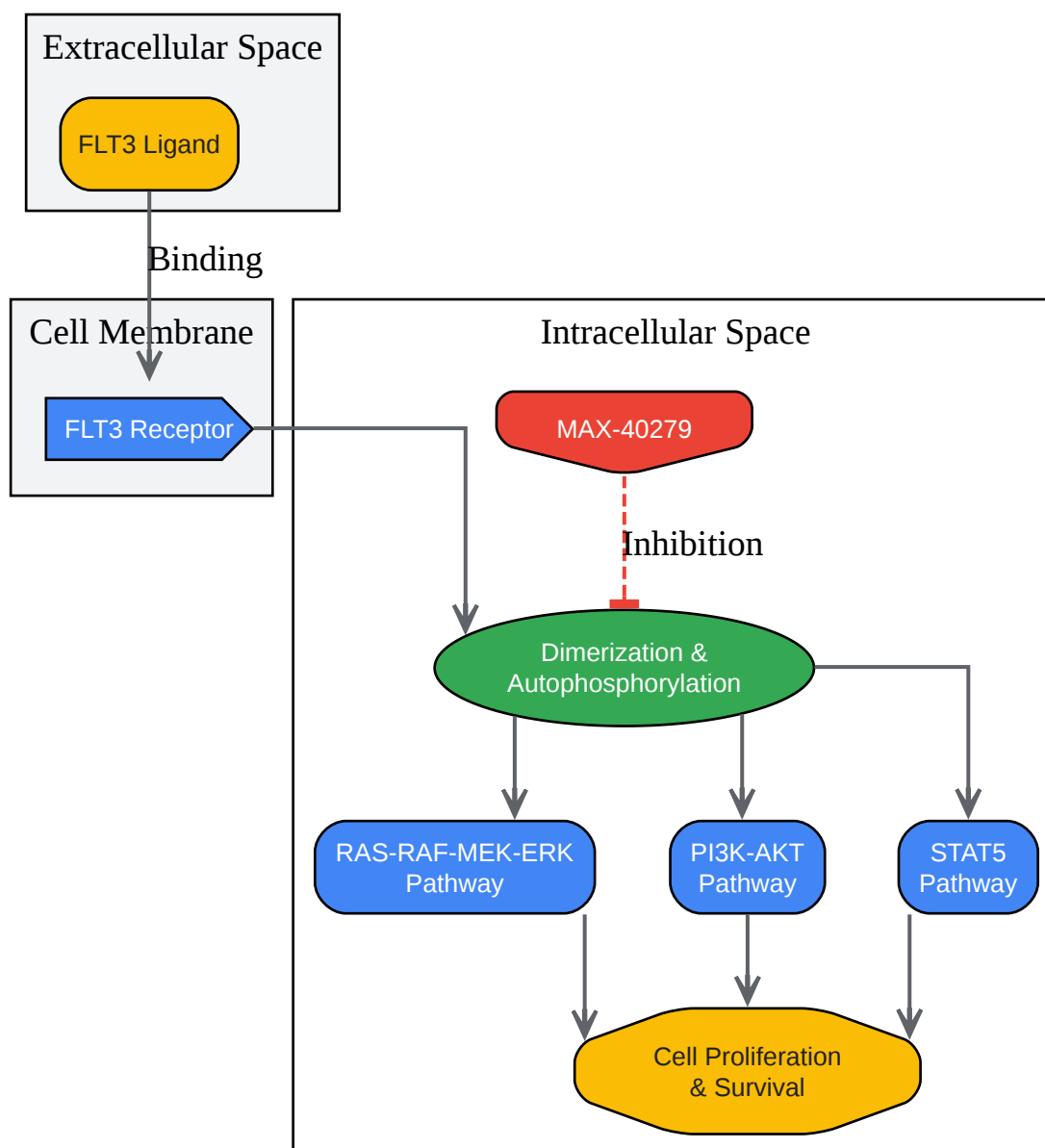
Kinase Target	IC50 (nM)
FLT3 (Wild-Type)	Data to be determined
FLT3 (ITD Mutant)	Data to be determined
FLT3 (D835Y Mutant)	Data to be determined
FGFR1	Data to be determined
FGFR2	Data to be determined
FGFR3	Data to be determined

Table 2: Cellular Activity of **MAX-40279** in AML Cell Lines

Cell Line	Genotype	Assay Type	IC50 (nM)
MV4-11	FLT3-ITD	Cell Viability (72h)	Data to be determined
KG-1	FGFR1 fusion	Cell Viability (72h)	Data to be determined
MOLM-13	FLT3-ITD	Cell Viability (72h)	Data to be determined

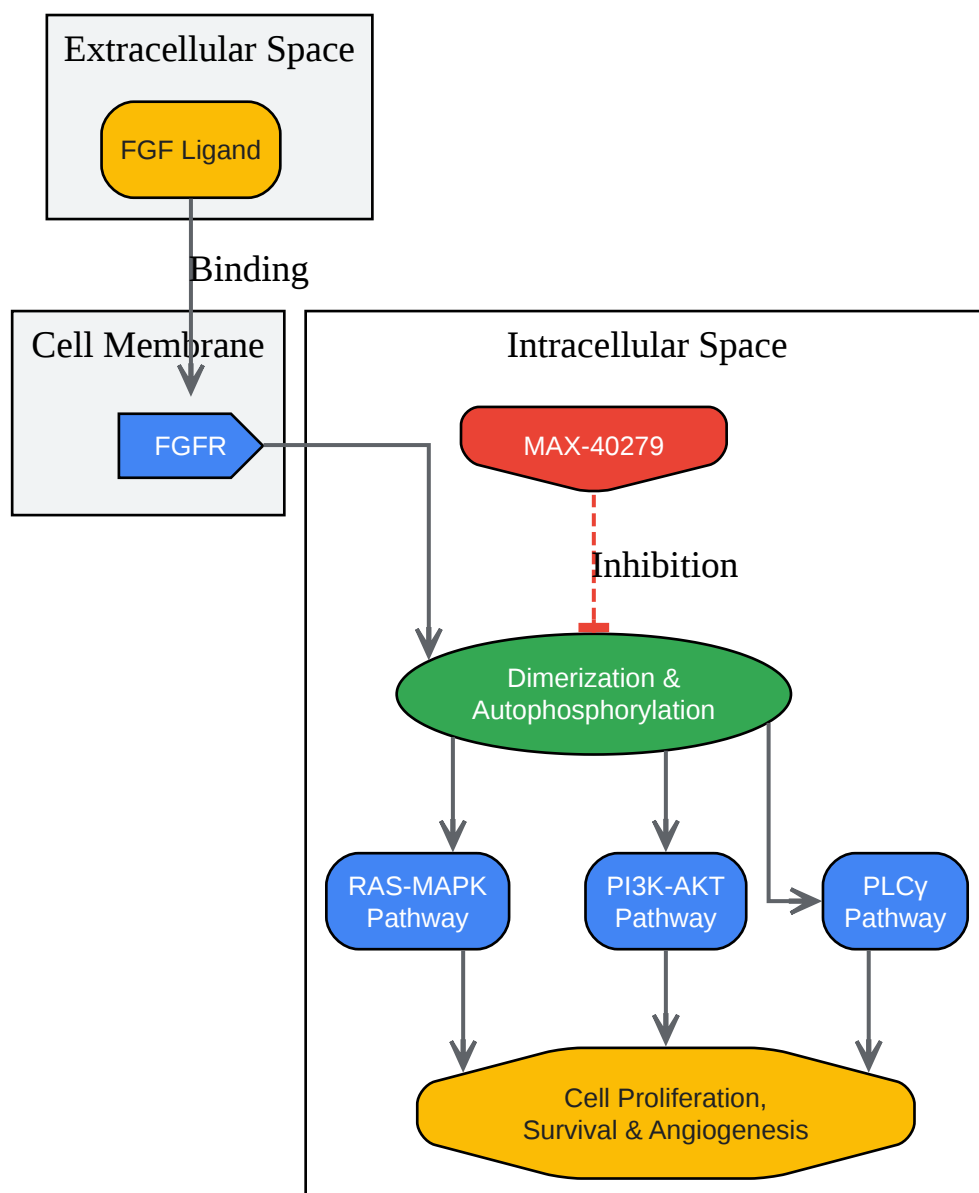
## Signaling Pathways

To visualize the mechanism of action of **MAX-40279**, the following diagrams illustrate the FLT3 and FGFR signaling pathways and the points of inhibition by **MAX-40279**.



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FLT3 Signaling Pathway Inhibition by **MAX-40279**.



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FGFR Signaling Pathway Inhibition by **MAX-40279**.

## Experimental Protocols

### Cell Viability Assay (MTS/MTT Assay)

This protocol determines the concentration of **MAX-40279** that inhibits the metabolic activity of AML cells, providing a measure of cell viability.

Materials:

- AML cell lines (e.g., MV4-11, KG-1)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **MAX-40279** (stock solution in DMSO)
- 96-well clear-bottom cell culture plates
- MTS or MTT reagent
- Plate reader

#### Workflow Diagram:



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#### Cell Viability Assay Workflow.

##### Procedure:

- Cell Seeding:
  - Culture AML cell lines in T-75 flasks until they reach logarithmic growth phase.
  - Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
  - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  - Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 24 hours.
- Drug Treatment:

- Prepare a serial dilution of **MAX-40279** in complete culture medium. A typical concentration range to test would be from 1 nM to 10  $\mu$ M. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
- Add 100  $\mu$ L of the diluted **MAX-40279** or vehicle control to the appropriate wells, resulting in a final volume of 200  $\mu$ L per well.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- MTS/MTT Assay:
  - Add 20  $\mu$ L of MTS reagent (or 10  $\mu$ L of MTT reagent) to each well.
  - Incubate the plate for 1-4 hours at 37°C.
  - If using MTT, add 100  $\mu$ L of solubilization solution to each well and incubate overnight.
  - Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
- Data Analysis:
  - Subtract the background absorbance (medium only) from all readings.
  - Normalize the data to the vehicle-treated control wells (representing 100% viability).
  - Plot the percentage of cell viability against the logarithm of the **MAX-40279** concentration.
  - Calculate the IC<sub>50</sub> value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

## Western Blot Analysis of FLT3 and FGFR Signaling

This protocol is designed to assess the effect of **MAX-40279** on the phosphorylation status of FLT3, FGFR, and their downstream signaling proteins.

Materials:

- AML cell lines (e.g., MV4-11, KG-1)

- Complete cell culture medium
- **MAX-40279**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-FGFR, anti-FGFR, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Cell Treatment and Lysis:
  - Seed cells in 6-well plates and grow to 70-80% confluency.
  - Treat cells with various concentrations of **MAX-40279** (e.g., 10 nM, 100 nM, 1  $\mu$ M) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
  - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
  - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification and Electrophoresis:
  - Determine the protein concentration of each lysate using a BCA assay.

- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Western Blotting:
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection and Analysis:
  - Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
  - Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.

## Conclusion

The provided protocols offer a framework for the in vitro evaluation of **MAX-40279**. By employing these cell-based assays, researchers can determine the potency and mechanism of action of this dual FLT3/FGFR inhibitor in relevant AML models. The successful application of these methods will contribute to a better understanding of the therapeutic potential of **MAX-40279**.

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